molecular formula C8H6N2O B1595610 quinazolin-6-ol CAS No. 7556-93-6

quinazolin-6-ol

Numéro de catalogue: B1595610
Numéro CAS: 7556-93-6
Poids moléculaire: 146.15 g/mol
Clé InChI: BBPMVEXRMOAIKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

quinazolin-6-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mécanisme D'action

Target of Action

Quinazolin-6-ol, also known as 6-Quinazolinol, is a compound that has been found to have a broad range of targets due to its diverse pharmacological activities . It has been reported to exhibit anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities . The compound’s primary targets are often associated with these activities. For instance, in its anti-cancer role, it may target specific proteins or enzymes involved in cell proliferation and survival.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For example, in its role as an anti-cancer agent, it may inhibit the activity of certain enzymes, leading to the disruption of cancer cell proliferation . In its anti-microbial role, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa .

Biochemical Pathways

This compound affects various biochemical pathways depending on its target. In the context of its anti-cancer activity, it may affect pathways involved in cell proliferation and survival. As an anti-microbial agent, it can affect the pathways involved in biofilm formation . The downstream effects of these pathway disruptions can lead to the death of cancer cells or the inhibition of microbial growth.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic efficacy. Altered pharmacokinetics and pharmacodynamics of drugs used in combination may be due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

The result of this compound’s action at the molecular and cellular level is largely dependent on its target and mode of action. For instance, in its anti-cancer role, it may lead to the death of cancer cells . In its anti-microbial role, it can result in the inhibition of microbial growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. Understanding these factors is crucial for optimizing the use of this compound in therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-6-ol typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method is the reaction of anthranilic acid with formamide under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: quinazolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

While "quinazolin-6-ol" itself isn't widely documented as a standalone compound with specific applications, quinazoline derivatives, including those with hydroxyl substitutions, exhibit a broad spectrum of biological activities. These activities make them valuable in various scientific research applications .

Here's an overview of the applications of quinazoline derivatives, focusing on areas where the presence of hydroxyl or related substitutions (like alkoxy groups) impacts activity:

Antimicrobial Activity

  • Antibacterial Properties: Quinazoline derivatives have demonstrated potent antibacterial activity against Staphylococcus aureus and can eliminate its biofilm formation . Novel quinazolin-6-yl isoindolinone (IQE-X1) has shown antibacterial and antibiofilm efficacy .
  • Anti-tubercular Activity: 4-Anilinoquinolines and 4-anilinoquinazolines have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) . Researchers have screened a series of these compounds to explore the structure-activity relationships of quinoline/quinazoline .
  • Antifungal Effects: Some quinazoline derivatives exhibit excellent fungicidal activities against Botrytis cinerea and Exserohilum rostratum .
  • Antiviral Properties: Certain quinazoline analogs have shown anti-influenza virus activity . Some have demonstrated activity against CMV (cucumber mosaic virus) and potato virus Y, performing better than commercially available drugs .

Antitumor Applications

  • EGFR Kinase Inhibition: 4-Aminoquinazolines can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, representing a class of anticancer drugs . Some derivatives of quinazoline have demonstrated EGFR kinase inhibitory activity .
  • Anticancer Activity: 6-Alkoxy-4-substituted-aminoquinazolines have shown potent antitumor activity . Several quinazoline drugs have been approved by the FDA as antitumor drugs and are widely used in clinical practice . 4-Arylaminoquinazoline, an early-developed epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKIs) that inhibits the growth of tumor cells by highly selective inhibition of epidermal growth factor receptor (EGFR) phosphorylation, has been widely studied as an anticancer agent .
  • DHFR Inhibition: Dihydrofolate reductase (DHFR) inhibitors can lead to ‘thymineless cell death,' making them useful as cytotoxic quinazolinones .

Other Medicinal Applications

  • Anti-inflammatory Agents: Certain 4-amino quinazoline derivatives have demonstrated anti-inflammatory activity .
  • Anticonvulsant Activity: Some quinazoline derivatives have been screened for anticonvulsant activity .
  • Antidiabetic Agents: Certain quinazoline derivatives have shown alpha-amylase and alpha-glucosidase inhibitory activity .
  • bXO Inhibition: One quinazolin-2,4,6-triamine derivative was found to be a better bovine xanthine oxidase (bXO) inhibitor than allopurinol .

Structure-Activity Relationship

  • The substituent on the phenyl ring can exert a significant influence on the antibacterial profile of quinazoline derivatives .
  • The introduction of a β-halopropionamide chain at the 6th position of the quinazoline moiety can improve the inhibition of autophosphorylation of EGFR .
  • The 4-benzyloxy aniline substituent may be important for anti-Mtb activity .

Table of Quinazoline Derivatives and Their Activities

CompoundActivity
2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-onesAntibacterial
6-alkoxy-4-substituted-aminoquinazolinesAntitumor
2-(2-thieno)-6-iodo-3-phenylamino-3,4-dihydro-quin-zolin-4-oneEGFR inhibition
2-(2-thieno)-4-[4-sulfonamido-benzylamino] - 6 - iodo - quinazolineEGFR inhibition
Quinazolin-6-yl isoindolinone (IQE-X1)Antibacterial and antibiofilm
4-Anilinoquinolines and 4-anilinoquinazolinesAnti-tubercular
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineAnticancer, EGFR inhibition
2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrilePhosphoinositide-3-kinase inhibitor
2-(4-(6-(2,4-difluorophenyl)quinazolin-4-ylamino)phenyl)acetonitrilePhosphoinositide-3-kinase inhibitor
2-(4-(6-(3-nitrophenyl)quinazolin-4-ylamino)phenyl)acetonitrilePhosphoinositide-3-kinase inhibitor
2-(4-(6-o-tolylquinazolin-4-ylamino)phenyl)acetonitrilePhosphoinositide-3-kinase inhibitor
N-(4-fluorophenyl)quinazolin-4-amineAnti-inflammatory
Quinazolin-2,4,6-triamine derivativebovine xanthine oxidase (bXO) inhibitor
3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-oneSynthesis intermediate

Case Studies

  • A study on novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones derivatives showed that the substituent on the phenyl ring exerted significant influence on the antibacterial profile .
  • Research on 6- and 7-substituted amino-4-anilinequinazoline derivatives tested for anticancer activity as irreversible dual EGFR/HER2 inhibitors .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .

Activité Biologique

Quinazolin-6-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its cytotoxic, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, also known as 2-hydroxyquinazoline, belongs to a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. The presence of a hydroxyl group at the 6-position enhances its reactivity and biological potential.

Biological Activities

1. Cytotoxic Activity

This compound derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of cell proliferation in breast (MCF-7), colon (HT-29), and prostate (PC-3) cancer cell lines.

CompoundCell LineIC50 (μM)
K5PC-312.5
K6MCF-715.0
K7HT-2914.0

These findings suggest that modifications to the quinazolinone structure can enhance cytotoxicity, making it a potential candidate for anticancer drug development .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Q1S. aureus32 μg/mL
Q2E. coli16 μg/mL

These results highlight the potential of this compound as a scaffold for developing new antibiotics .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. Studies show that quinazolin derivatives can significantly reduce TNF-α levels in lipopolysaccharide-stimulated macrophages.

In a recent study, a novel quinazoline derivative demonstrated over 90% inhibition of TNF-α production at concentrations as low as 1 μM, indicating strong anti-inflammatory potential .

Case Studies

Case Study 1: Anticancer Activity

A series of quinazolinone derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that specific modifications at the 6-position significantly enhanced cytotoxicity, with some compounds demonstrating IC50 values in the nanomolar range against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study, a library of quinazoline derivatives was screened against Mycobacterium tuberculosis. While this compound itself showed limited activity, structural modifications led to compounds with effective inhibitory concentrations below 20 μM, suggesting a pathway for developing new antitubercular agents .

Propriétés

IUPAC Name

quinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPMVEXRMOAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343415
Record name 6-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-93-6
Record name 6-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quinazolin-6-ol
Reactant of Route 2
quinazolin-6-ol
Reactant of Route 3
quinazolin-6-ol
Reactant of Route 4
quinazolin-6-ol
Reactant of Route 5
Reactant of Route 5
quinazolin-6-ol
Reactant of Route 6
quinazolin-6-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.